molecular formula C11H3Cl4NO2 B8569135 2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carbonitrile CAS No. 61719-85-5

2,4-Bis(dichloromethylidene)-2H,4H-1,3-benzodioxine-6-carbonitrile

Cat. No. B8569135
Key on ui cas rn: 61719-85-5
M. Wt: 323.0 g/mol
InChI Key: BSDJFFJFGSVWLE-UHFFFAOYSA-N
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Patent
US04232032

Procedure details

2,4-Bis(dichloromethylene)benzo[1,3]dioxin-6-carboxamide (3.0 g.) was added in portions to a stirred mixture of thionyl chloride (15 ml.) in dimethylformamide (60 ml.) at 50° C. A precipitate rapidly formed which, after cooling the reaction mixture to ambient temperature, was filtered off, dried, and crystallised from ethanol to give 6-cyano-2,4-bis(dichloromethylene)benzo[1,3]dioxin, m.p. 167°-168° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]([Cl:19])=[C:3]1[O:8][C:7](=[C:9]([Cl:11])[Cl:10])[C:6]2[CH:12]=[C:13]([C:16]([NH2:18])=O)[CH:14]=[CH:15][C:5]=2[O:4]1.S(Cl)(Cl)=O>CN(C)C=O>[C:16]([C:13]1[CH:14]=[CH:15][C:5]2[O:4][C:3](=[C:2]([Cl:19])[Cl:1])[O:8][C:7](=[C:9]([Cl:11])[Cl:10])[C:6]=2[CH:12]=1)#[N:18]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC(=C1OC2=C(C(O1)=C(Cl)Cl)C=C(C=C2)C(=O)N)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A precipitate rapidly formed which
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC2=C(C(OC(O2)=C(Cl)Cl)=C(Cl)Cl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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